4-Thiomethyl-4'-thiomorpholinomethylbenzophenone
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Overview
Description
4-Thiomethyl-4’-thiomorpholinomethyl benzophenone is a complex organic compound with the molecular formula C19H21NOS2. It is characterized by the presence of a benzophenone core substituted with thiomethyl and thiomorpholinomethyl groups. This compound is notable for its unique chemical structure, which includes aromatic rings, a ketone group, and sulfur-containing functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-thiomethyl-4’-thiomorpholinomethyl benzophenone typically involves multi-step organic reactions. One common method includes the reaction of benzophenone with thiomethyl and thiomorpholinomethyl reagents under controlled conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods: In an industrial setting, the production of 4-thiomethyl-4’-thiomorpholinomethyl benzophenone may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Thiomethyl-4’-thiomorpholinomethyl benzophenone can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiomethyl and thiomorpholinomethyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary alcohols.
Substitution: Introduction of various substituents on the aromatic rings.
Scientific Research Applications
4-Thiomethyl-4’-thiomorpholinomethyl benzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-thiomethyl-4’-thiomorpholinomethyl benzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfur-containing groups can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the aromatic rings and ketone group can participate in non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 4-Methylsulfanylphenyl benzophenone
- 4-Thiomorpholinomethyl benzophenone
- 4-Methylsulfanyl-4’-morpholinomethyl benzophenone
Comparison: 4-Thiomethyl-4’-thiomorpholinomethyl benzophenone is unique due to the presence of both thiomethyl and thiomorpholinomethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H19NOS2 |
---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
4-[4-(thiomorpholin-4-ylmethyl)benzoyl]thiobenzaldehyde |
InChI |
InChI=1S/C19H19NOS2/c21-19(18-7-3-16(14-22)4-8-18)17-5-1-15(2-6-17)13-20-9-11-23-12-10-20/h1-8,14H,9-13H2 |
InChI Key |
SJPGJFSNJIEBII-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C=S |
Origin of Product |
United States |
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